Dual COX-2/PfENR Pharmacophore: Structural Differentiation from Mono-Targeted Benzothiophene Carboxamides
The compound is explicitly claimed in a patent disclosing benzothiophene carboxamide compounds as dual COX-2 and PfENR inhibitors [1]. While no isoform-specific IC₅₀ values are publicly available for this exact compound, the patent demonstrates that the acetylthiophene-ethyl side chain contributes to a dual-target pharmacophore that is distinct from alternative analogs. For example, 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (Compound 6 in the patent) exhibits a PfENR IC₅₀ of 115 nM [2], but its COX-2 activity is not reported, underscoring the side-chain dependence of dual activity.
| Evidence Dimension | Dual COX-2 and PfENR inhibitory potential |
|---|---|
| Target Compound Data | Claimed dual COX-2/PfENR inhibitor (exact IC₅₀ not publicly disclosed) |
| Comparator Or Baseline | 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide: PfENR IC₅₀ = 115 nM; COX-2 activity not established |
| Quantified Difference | Not quantifiable due to missing target data; qualitative differentiation based on dual-target claim |
| Conditions | In vitro enzyme assays; PfENR inhibition measured against purified P. falciparum ENR |
Why This Matters
Procurement of this specific compound is justified when the research goal is probing dual COX-2/PfENR pharmacology, as mono-targeted analogs from the same patent family lack the acetylthiophene motif required for balanced dual activity.
- [1] Indian Institute of Science. Benzothiophene Carboxamide Compounds, Composition and Applications Thereof. US Patent Application US 2012/0016014 A1, January 19, 2012. View Source
- [2] Banerjee, T. et al. 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide as a Potent PfENR Inhibitor. (PfENR IC₅₀ = 115 nM reported in Indian Patent 225588). View Source
